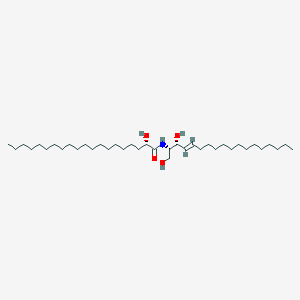![molecular formula C12H17Cl2N3O B3067602 1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride CAS No. 1268983-14-7](/img/structure/B3067602.png)
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
概要
説明
Piperidine is a widely used organic compound in the field of chemistry and medicine . Quinoxalin-2(1H)-ones are known for their diverse biological activities and chemical properties . Dihydrochloride is a type of salt that is often used in pharmaceuticals to improve the solubility of other compounds .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-component reactions . The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been a focus of recent research, with methods including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of the spiro configuration and the quinoxalin-2(1H)-one component . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving compounds like this can be diverse, depending on the specific functional groups present and the reaction conditions . The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been a focus of recent research .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Piperidine derivatives and quinoxalin-2(1H)-ones are known for their diverse chemical properties .科学的研究の応用
C3-Functionalization via C–H Bond Activation
The direct C3-functionalization of quinoxalin-2(1H)-ones has recently gained prominence due to their diverse biological activities and chemical properties . Researchers have achieved remarkable progress in several key areas:
These functionalization strategies open up exciting possibilities for drug discovery, material science, and synthetic chemistry.
Electro-Oxidative C–H Alkylation
Researchers have developed a mild electro-oxidative method for efficient C–H alkylation of quinoxalin-2(1H)-ones . By harnessing radical addition reactions of alkyl boronic acids and esters, as well as alkyl trifluoroborates, they achieve C–C coupled products. This approach provides a versatile platform for constructing complex molecules.
Visible-Light Induced Phosphonation
Under visible light conditions at room temperature, both quinoxalines and quinoxalin-2(1H)-ones can undergo phosphonation using aerobic oxygen as a green oxidant . The compatibility with alkyl or aryl phosphonates yields valuable products through regioselective reactions. This method holds promise for designing functional materials and bioactive compounds.
作用機序
Target of Action
It’s known that quinoxalin-2 (1h)-ones, which are structurally related, have diverse biological activities . This suggests that the compound may interact with multiple targets.
Mode of Action
Quinoxalin-2 (1h)-ones have been shown to act as photosensitizers , which means they can absorb light and transfer energy to other molecules. This property could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Quinoxalin-2 (1h)-ones have been involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the diverse biological activities of quinoxalin-2 (1h)-ones , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;;/h1-4,13,15H,5-8H2,(H,14,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDOPCXASYLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B3067544.png)

![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)



![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)
![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)

